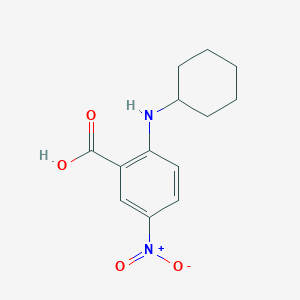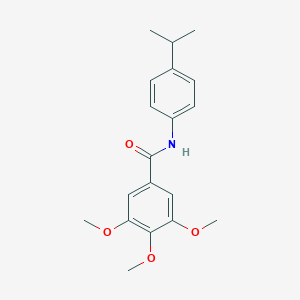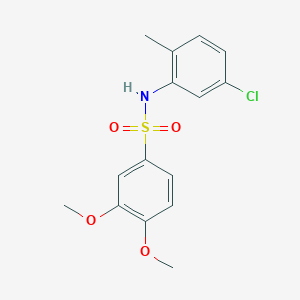![molecular formula C21H16N2O4 B229254 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B229254.png)
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate, also known as HCBP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of hydrazone derivatives, which have been extensively studied for their pharmacological properties. HCBP has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is not fully understood, but several studies have provided some insights into its mode of action. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can modulate the activity of various enzymes, including acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent neuronal cell death. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been found to possess antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, some limitations need to be considered, such as its solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
Several future directions can be explored in the field of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate research. One potential direction is to investigate the potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the development of novel analogs of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate with improved pharmacological properties can be explored. Additionally, the elucidation of the mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can provide insights into its therapeutic potential and aid in the development of more effective treatments.
Conclusion
In conclusion, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate and to develop more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been reported in the literature, and it involves the reaction of 2-hydroxybenzohydrazide with 4-(benzyloxy)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C21H16N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-19-9-5-4-8-18(19)20(25)23-22-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14,24H,(H,23,25)/b22-14+ |
InChI-Schlüssel |
PGZAIQBQSMBBGS-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)


